Roemerine
Overview
Description
Roemerine is an aporphine alkaloid . It has been isolated from the leaves of various plants such as Fibraurea recisa Pierre and Annona senegalensis . Roemerine has been demonstrated to have certain antibacterial and antifungal activities .
Synthesis Analysis
The (S)-enantiomers of the aporphine alkaloids, nuciferine and roemerine, were prepared via a synthetic route involving catalytic asymmetric hydrogenation . Both stereoisomers were evaluated in vitro for functional activity at human 5-HT2 and adrenergic α1 receptor subtypes .
Molecular Structure Analysis
Roemerine has a molecular formula of C18H17NO2 . The molecular weight is 279.33 .
Chemical Reactions Analysis
Roemerine has been found to increase cell membrane permeability in a concentration-dependent manner . It has also been found to inhibit yeast-to-hyphae transition of Candida albicans in a dose-dependent manner .
Physical And Chemical Properties Analysis
Roemerine appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The melting point is 102-103 ºC .
Scientific Research Applications
Neuroactivity
In a study examining the neuroactivity of roemerine, researchers utilized a library of Food and Drug Administration (FDA)-approved drugs to identify those with similarities to roemerine, aiding in the identification of its biological targets. This study measured levels of cell metabolites, Brain-Derived Neurotrophic Factor (BDNF), and serotonin in the SH-SY5Y cell line. The findings revealed that roemerine has significant impacts on the alanine-aspartate-glutamate pathway in cell lysate and cultured medium. Additionally, it was observed that roemerine increases intracellular 5-HT levels and BDNF protein expression at certain concentrations. This highlights roemerine's potential role in neuronal activity, particularly through its influence on serotonergic and glutamatergic systems.
Antifungal Activity
Another significant area of research for roemerine is its antifungal activity. In particular, studies have focused on its effects against Candida albicans, a common fungal pathogen. Roemerine has been demonstrated to inhibit the formation of biofilms by Candida albicans in vitro. This antifungal activity is notable because biofilms are often resistant to standard antifungal treatments, and their inhibition can be crucial in managing fungal infections. The specific mechanisms by which roemerine exerts these effects are an area of ongoing research, but these findings underscore its potential as an antifungal agent.
Future Directions
properties
IUPAC Name |
(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYWRARKVGOBK-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031685 | |
Record name | Roemerine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Roemerine | |
CAS RN |
548-08-3 | |
Record name | (-)-Roemerine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roemerine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roemerine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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